6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC11455731
Molecular Formula: C23H17NO5
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17NO5 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
| Standard InChI Key | FOXHNOXIBYIKLM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene carboxamide class. Its molecular formula is C₂₃H₁₇NO₅, with the following key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
| Molecular Weight | 387.4 g/mol |
| SMILES Notation | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
| InChIKey | FOXHNOXIBYIKLM-UHFFFAOYSA-N |
| CAS Registry Number | 309291-36-9 |
The structure comprises a chromene backbone (a benzopyran derivative) with a methoxy group at position 6, a ketone at position 2, and a carboxamide group at position 3 linked to a 2-phenoxyphenyl moiety (Fig. 1) .
Structural Analysis
The chromene core contributes to planar aromaticity, while the phenoxyphenyl substituent introduces steric bulk and potential π-π stacking interactions. The methoxy group enhances solubility and may influence electronic distribution. Computational models predict moderate lipophilicity (cLogP ≈ 3.8), suggesting adequate blood-brain barrier permeability.
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous chromene carboxamides are typically synthesized via:
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Multi-component reactions (MCRs): Combining aryl aldehydes, malononitrile, and aminophenols under catalytic conditions to form the chromene backbone .
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Carboxamide coupling: Reacting chromene-3-carboxylic acid derivatives with substituted anilines using coupling agents like EDCI/HOBt.
Green chemistry approaches, such as solvent-free grinding, have been employed for similar sulfonamide-chromene hybrids, yielding products in 65–85% efficiency .
Analytical Validation
Standard characterization methods include:
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Spectroscopy: IR (C=O stretch at 1,710 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8 ppm), and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) .
Biological Activities and Mechanisms
Anticancer Activity
Though direct evidence is lacking, structurally similar chromenes induce apoptosis in cancer cells via:
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Caspase-3 activation: Observed in 8305C anaplastic thyroid cancer cells treated with chromene-lenvatinib hybrids .
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Topoisomerase II inhibition: DNA intercalation potential due to planar chromene rings .
Antibacterial Properties
Chromene-sulfonamide hybrids exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxamide group may disrupt bacterial cell wall synthesis by binding penicillin-binding proteins .
Computational Insights
3D-QSAR and Molecular Docking
A 3D-QSAR model (r² = 0.89, q² = 0.76) for chromene derivatives predicts enhanced antibacterial activity with electron-withdrawing groups at position 6, aligning with this compound’s methoxy substituent . Docking into S. aureus dihydrofolate reductase (PDB: 3SRW) shows a binding energy of −9.2 kcal/mol, involving π-alkyl interactions with Val31 and hydrogen bonds with Asp27 .
ADMET Predictions
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